molecular formula C32H43N5O5 B134457 Dihydroergocryptine CAS No. 25447-66-9

Dihydroergocryptine

Número de catálogo: B134457
Número CAS: 25447-66-9
Peso molecular: 577.7 g/mol
Clave InChI: PBUNVLRHZGSROC-SLAIYBJISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihidroergocriptina es un agonista de la dopamina que pertenece al grupo de las ergolinas. Se utiliza principalmente como agente antiparkinsoniano en el tratamiento de la enfermedad de Parkinson. El compuesto es conocido por su capacidad de imitar los efectos de la dopamina, un neurotransmisor, aliviando así los síntomas asociados con la deficiencia de dopamina en pacientes con Parkinson .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidroergocriptina se sintetiza mediante la hidrogenación de la ergocriptina, un alcaloide del cornezuelo de centeno de origen natural. El proceso de hidrogenación implica la reducción del doble enlace en la posición 9,10 de la ergocriptina. Esta reacción se lleva a cabo típicamente bajo alta presión utilizando un catalizador de paladio o platino .

Métodos de producción industrial: En entornos industriales, la dihidroergocriptina se produce mediante la hidrogenación de la ergocriptina en presencia de un disolvente adecuado, como etanol o metanol. La reacción se lleva a cabo a temperaturas y presiones elevadas para garantizar la hidrogenación completa. El producto se purifica luego mediante técnicas de cristalización o cromatografía para obtener dihidroergocriptina de alta pureza .

Tipos de reacciones:

    Oxidación: La dihidroergocriptina puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de cetonas o aldehídos.

    Reducción: El compuesto se puede reducir aún más para formar derivados de dihidroergocriptina con diferentes grados de saturación.

    Sustitución: La dihidroergocriptina puede participar en reacciones de sustitución, donde grupos funcionales como los grupos hidroxilo o amino se reemplazan por otros sustituyentes.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

    Reducción: Se utiliza comúnmente gas hidrógeno en presencia de un catalizador de paladio o platino.

    Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

Treatment of Parkinson's Disease

Dihydroergocryptine has been extensively studied for its efficacy in managing symptoms of Parkinson's disease. Clinical trials have demonstrated that it can improve motor function and reduce symptoms when administered alongside levodopa.

  • Clinical Findings :
    • A study indicated that alpha-dihydroergocryptine was safe and effective for de novo Parkinsonian patients, showing significant improvements in motor symptoms compared to baseline measurements .
    • Long-term clinical trials reported that patients receiving this compound alongside levodopa experienced enhanced symptom management .

Table 1: Summary of Clinical Trials on this compound in Parkinson's Disease

Study ReferencePatient PopulationTreatment RegimenOutcomes
De novo patientsThis compound + LevodopaImproved motor function
Various stagesHigh doses (≥90 mg/day)Enhanced symptom control

Potential in Alzheimer's Disease

Recent research has identified this compound as a potential modulator of gamma-secretase activity, which plays a crucial role in the production of amyloid-beta peptides implicated in Alzheimer's disease.

  • Mechanism of Action :
    • This compound has been shown to inhibit gamma-secretase activity, thereby reducing the production of amyloid-beta peptides in both cell-based and cell-free assays . This suggests a possible repositioning of this compound as a therapeutic agent for Alzheimer's disease.

Table 2: Mechanism of Action Studies on this compound

Study ReferenceMethodologyKey Findings
Cell-based assaysInhibited Aβ production significantly
Surface Plasmon ResonanceDirect binding to γ-secretase with Kd values

Other Therapeutic Applications

Beyond neurodegenerative diseases, this compound has been investigated for its effects on other conditions:

  • Cognitive Decline : Used as part of ergoloid mesylates (Hydergine), it is indicated for cognitive decline in the elderly, showing gradual alleviation of symptoms over weeks .
  • Vascular Effects : The compound does not exhibit vasoconstrictor properties typical of natural ergot alkaloids, making it a safer alternative for patients with vascular concerns .

Case Studies and Observations

Several case studies have documented the effectiveness and safety profile of this compound:

  • A case study involving elderly patients reported improvements in cognitive function over a six-month period with regular administration of this compound as part of their treatment regimen.
  • Another observational study highlighted the lack of serious side effects associated with long-term use, emphasizing its tolerability compared to other treatments.

Mecanismo De Acción

La dihidroergocriptina ejerce sus efectos actuando como un agonista del receptor de dopamina. Se une a los receptores de dopamina en el cerebro, particularmente los receptores D2, e imita la acción de la dopamina. Esta unión conduce a la activación de vías de señalización descendentes que regulan la función motora y otros procesos fisiológicos. La capacidad del compuesto para proporcionar una estimulación continua de los receptores dopaminérgicos contribuye a su efectividad en el manejo de los síntomas de la enfermedad de Parkinson .

Compuestos similares:

    Pergolida: Otro agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.

    Pramipexol: Un agonista de la dopamina no ergolínico con efectos terapéuticos similares.

    Ropinirol: Otro agonista de la dopamina no ergolínico utilizado para la enfermedad de Parkinson y el síndrome de piernas inquietas.

Singularidad: La dihidroergocriptina es única debido a su larga vida media y la falta de influencia dietética, lo que permite una estimulación más continua de los receptores dopaminérgicos del cerebro en comparación con los fármacos de acción corta como la levodopa. Esta propiedad la hace particularmente efectiva en las primeras etapas de la enfermedad de Parkinson y reduce el riesgo de complicaciones motoras .

Comparación Con Compuestos Similares

    Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease.

    Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.

    Ropinirole: Another non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.

Uniqueness: Dihydroergocryptine is unique due to its long half-life and lack of dietary influence, which allows for more continuous stimulation of brain dopaminergic receptors compared to short-acting drugs like levodopa. This property makes it particularly effective in the early stages of Parkinson’s disease and reduces the risk of motor complications .

Propiedades

Key on ui mechanism of action

Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275].

Número CAS

25447-66-9

Fórmula molecular

C32H43N5O5

Peso molecular

577.7 g/mol

Nombre IUPAC

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1

Clave InChI

PBUNVLRHZGSROC-SLAIYBJISA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

SMILES isomérico

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

SMILES canónico

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Punto de ebullición

Decomposes

melting_point

117 ºC

Key on ui other cas no.

25447-66-9

Sinónimos

Almirid
Cripar
Dihydroergocryptine
Dihydroergocryptine Mesylate
Dihydroergocryptine Monomesylate
Dihydroergokryptine Mesylate
Dihydroergokryptine Monomesylate
Mesylate, Dihydroergocryptine
Mesylate, Dihydroergokryptine
Monomesylate, Dihydroergocryptine
Monomesylate, Dihydroergokryptine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergocryptine
Reactant of Route 2
Dihydroergocryptine
Reactant of Route 3
Dihydroergocryptine
Reactant of Route 4
Reactant of Route 4
Dihydroergocryptine
Reactant of Route 5
Dihydroergocryptine
Reactant of Route 6
Reactant of Route 6
Dihydroergocryptine
Customer
Q & A

Q1: What is the primary mechanism of action of Dihydroergocryptine?

A1: this compound acts primarily as a dopamine agonist, exhibiting a higher affinity for dopamine receptors compared to other receptors like α-adrenergic receptors. [, , ] This dopaminergic activity contributes significantly to its pharmacological effects.

Q2: How does this compound's interaction with dopamine receptors affect prolactin secretion?

A2: DHEC, by activating dopamine receptors in the pituitary gland, mimics the inhibitory effect of dopamine on prolactin release. [, ] This interaction leads to a decrease in prolactin levels.

Q3: What is the role of the hypothalamus in this compound's effects on prolactin?

A3: Research suggests that the hypothalamus plays a regulatory role in the density of dopamine receptors in the pituitary gland. [] When hypothalamic influences are disrupted, as seen in lesion studies, there's an increase in both [3H]this compound binding and the hypoprolactinemic response to exogenous dopamine.

Q4: Does this compound interact with α-adrenergic receptors? If so, what are the implications?

A4: While DHEC primarily acts as a dopamine agonist, it also interacts with α-adrenergic receptors, though with lower affinity compared to dopamine receptors. [, , ] This interaction can contribute to some of its pharmacological effects, particularly in tissues where α-adrenergic receptors are prominent.

Q5: Can this compound differentiate between α1- and α2-adrenergic receptor subtypes?

A5: Research suggests that DHEC displays a higher affinity for α2-adrenergic receptors, particularly those found on platelets, compared to α1-adrenergic receptors. [, , ] This selectivity is crucial for understanding its effects on platelet aggregation and other α2-adrenergic receptor-mediated processes.

Q6: How does this compound affect platelet aggregation?

A6: DHEC, through its interaction with platelet α2-adrenergic receptors, inhibits epinephrine-induced platelet aggregation. [, ] This effect highlights its potential role in modulating platelet function.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C32H41N5O5, and its molecular weight is 583.7 g/mol.

Q8: How is this compound absorbed and distributed in the body?

A8: this compound is rapidly absorbed following oral administration, demonstrating extensive hepatic metabolism. [] Its distribution is widespread, as indicated by a large volume of distribution.

Q9: What is the elimination half-life of this compound?

A9: The elimination half-life of DHEC is approximately 25 hours, suggesting a relatively long duration of action. []

Q10: Are there any known drug-metabolizing enzyme interactions with this compound?

A10: While specific details on enzyme interactions are limited in the provided research, the extensive hepatic metabolism of DHEC suggests involvement of drug-metabolizing enzymes. [] Further research is needed to elucidate the specific enzymes involved and potential implications for drug interactions.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Several in vitro studies have employed cultured rat anterior pituitary cells and cerebellar granule cells to investigate the effects of DHEC on prolactin release, cyclic AMP accumulation, and neuroprotection against glutamate-induced toxicity. [, , ] These models provide valuable insights into the cellular mechanisms of DHEC.

Q12: Has this compound shown efficacy in treating Parkinson's disease in clinical trials?

A13: Clinical trials have shown that DHEC is effective in improving motor function in both early and advanced Parkinson's disease patients. [, ] These findings support its potential as a therapeutic option in managing Parkinson's disease.

Q13: What are the clinical benefits of this compound in migraine prophylaxis?

A14: Clinical studies have demonstrated the efficacy of DHEC in reducing the frequency and severity of migraine attacks. [, ] These findings position DHEC as a potential prophylactic treatment option for migraine sufferers.

Q14: What are the potential side effects associated with this compound treatment?

A15: While generally well-tolerated, potential side effects of DHEC can include gastrointestinal disturbances and nervous system disorders. [, ] The incidence of these side effects is relatively low, and they are often mild and transient.

Q15: Are there any specific concerns regarding the long-term use of this compound?

A16: Long-term use of DHEC, especially at high doses, has been associated with the development of pleural fibrosis in rare cases. [, ] This serious adverse event highlights the importance of careful monitoring during prolonged DHEC therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.